molecular formula C8H16N2O2S B4542954 N-(2-methoxyethyl)-4-morpholinecarbothioamide

N-(2-methoxyethyl)-4-morpholinecarbothioamide

Cat. No. B4542954
M. Wt: 204.29 g/mol
InChI Key: OGAFDINGKZHSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-morpholinecarbothioamide, also known as MET, is a chemical compound with a molecular formula of C9H18N2O2S. It is a white crystalline powder that is soluble in water and organic solvents. MET is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

N-(2-methoxyethyl)-4-morpholinecarbothioamide has a wide range of potential applications in scientific research. One of its most promising applications is in the field of cancer research. N-(2-methoxyethyl)-4-morpholinecarbothioamide has been shown to have anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-morpholinecarbothioamide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in cell signaling pathways that are important for cancer cell growth and survival. N-(2-methoxyethyl)-4-morpholinecarbothioamide has been shown to inhibit the activity of protein kinase B (AKT), a key signaling molecule that is often overexpressed in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor properties, N-(2-methoxyethyl)-4-morpholinecarbothioamide has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in the brain.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-morpholinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of N-(2-methoxyethyl)-4-morpholinecarbothioamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-4-morpholinecarbothioamide. One area of interest is in the development of novel cancer therapies that incorporate N-(2-methoxyethyl)-4-morpholinecarbothioamide as an adjuvant therapy. Another area of interest is in the development of new drugs that are structurally similar to N-(2-methoxyethyl)-4-morpholinecarbothioamide but have improved pharmacological properties. Finally, there is potential for research on the use of N-(2-methoxyethyl)-4-morpholinecarbothioamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.

properties

IUPAC Name

N-(2-methoxyethyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-11-5-2-9-8(13)10-3-6-12-7-4-10/h2-7H2,1H3,(H,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAFDINGKZHSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)morpholine-4-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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